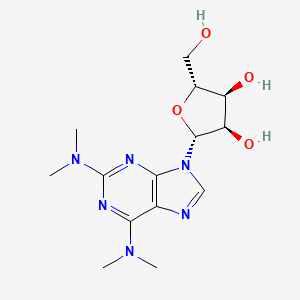
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine is a synthetic compound that belongs to the class of modified nucleosides. This compound is characterized by the presence of dimethylamino groups attached to the adenosine molecule, which is a nucleoside composed of adenine and ribose. The modifications in this compound can potentially alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine typically involves the alkylation of adenosine with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective modification of the adenosine molecule. Common reagents used in this synthesis include dimethylamine and appropriate alkylating agents. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups.
Scientific Research Applications
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino groups can enhance the compound’s binding affinity to specific targets, potentially altering their activity. The pathways involved may include inhibition of nucleic acid synthesis, modulation of enzyme activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
- 2-(n,n-Dimethylamino)ethanol
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,n-Dimethylaminoethyl chloride
Comparison: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine is unique due to its nucleoside structure, which distinguishes it from other dimethylamino compounds that may lack the nucleoside component. This structural difference can result in distinct biological activities and chemical properties, making this compound a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H22N6O4 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1 |
InChI Key |
YLVPKAFXNOVMJK-QYVSTXNMSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


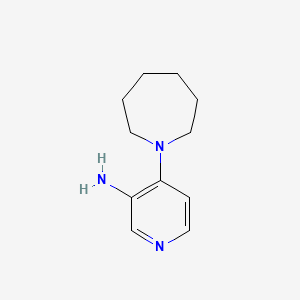
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)




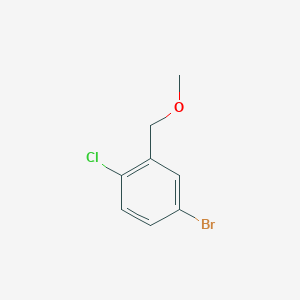
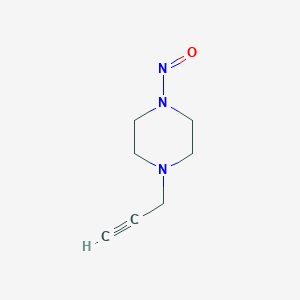
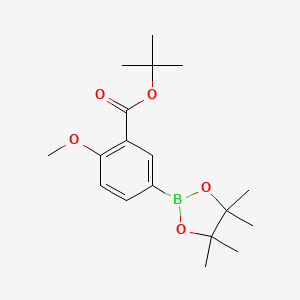
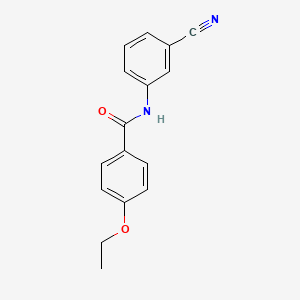
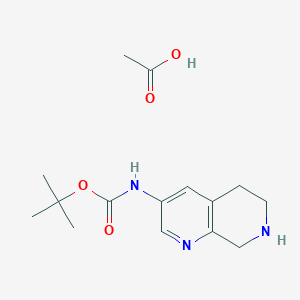
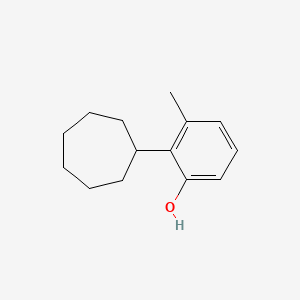
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)

